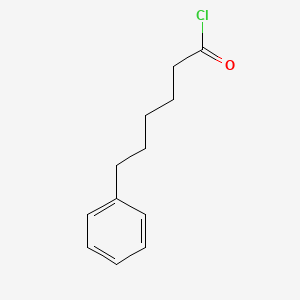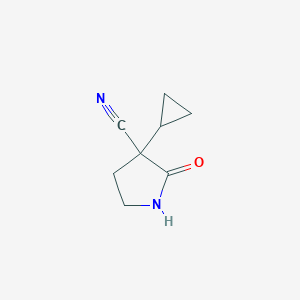
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a highly interesting and promising compound that has garnered significant attention in the field of scientific research. It has a molecular formula of C23H23N3O2 and a molecular weight of 373.456.
Scientific Research Applications
Antimicrobial Potential
The pyrazole moiety present in the compound is known for its antimicrobial properties. Compounds with similar structures have been shown to exhibit good antimicrobial potential . This suggests that our compound could be explored for its efficacy against various bacterial and fungal pathogens, potentially leading to the development of new antimicrobial agents.
Anti-tubercular Activity
Pyrazole derivatives have also been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis . Given the structural similarity, the compound may serve as a lead structure for the development of novel anti-tubercular drugs.
Antidiabetic Agents
Compounds with a pyrazole core have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors are important in the treatment of diabetes, indicating that our compound could be a candidate for antidiabetic drug development.
Anti-HIV Activity
Indole derivatives, which share some structural features with our compound, have been studied for their anti-HIV activity . The xanthene and pyrazole components of our compound could be explored for their potential to inhibit HIV replication.
Targeted Protein Degradation
The compound could be utilized as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins . Its structure could impart the necessary rigidity to the linker, influencing the 3D orientation and optimizing drug-like properties.
Antineoplastic Agents
Given the broad range of biological activities exhibited by imidazole and pyrazole derivatives, including antitumor activities , the compound could be investigated for its potential use in cancer therapy, either as a cytotoxic agent or as a part of targeted therapy strategies.
Anti-inflammatory Agents
Pyrazole derivatives are known to possess anti-inflammatory properties . This compound could be studied for its effectiveness in reducing inflammation, which is a key factor in many chronic diseases.
Enzyme Inhibition
The compound’s structure suggests it could act as an inhibitor for various enzymes involved in disease processes. For example, compounds with similar structures have been used to inhibit enzymes like dipeptidylpeptidase 4, which is involved in glucose metabolism .
properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-25-14-12-19(24-25)16-7-6-13-26(15-16)23(27)22-17-8-2-4-10-20(17)28-21-11-5-3-9-18(21)22/h2-5,8-12,14,16,22H,6-7,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCKMAOXVJKYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

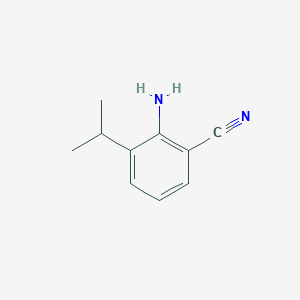
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929297.png)

![Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate](/img/structure/B2929299.png)
![N-(2,8-Dioxaspiro[4.5]decan-3-ylmethyl)prop-2-enamide](/img/structure/B2929301.png)
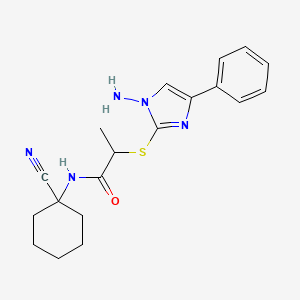
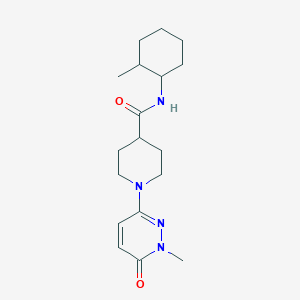
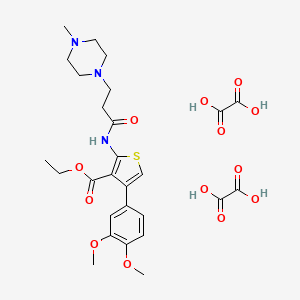
![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)
![ethyl 4-[({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2929311.png)
![4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2929312.png)
